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4-methyl-5-(2-methylphenyl)-4H-

1,2,4-triazole-3-thiol

CAS No.: 174574-08-4

Cat. No.: B060503

Get Quote

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiosemicarbazide cyclization. This guide is

designed for researchers, medicinal chemists, and drug development professionals who utilize

this versatile reaction to synthesize a variety of heterocyclic compounds. The cyclization of

thiosemicarbazides is a cornerstone reaction for creating valuable scaffolds like 1,3,4-

thiadiazoles, 1,2,4-triazoles, and 4-thiazolidinones. However, the reaction's outcome is highly

sensitive to experimental conditions. This document provides in-depth, experience-driven

guidance in a direct question-and-answer format to help you navigate common challenges,

troubleshoot unexpected results, and optimize your reaction conditions for maximal yield and

purity.

Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of thiosemicarbazide

cyclization.
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Q1: What are the primary heterocyclic products that can be synthesized from

thiosemicarbazide cyclization?

The cyclization of acylthiosemicarbazides or thiosemicarbazones can lead to several important

heterocyclic systems. The most common are:

1,3,4-Thiadiazoles: Formed via intramolecular cyclodehydration, typically under acidic

conditions.[1][2]

1,2,4-Triazoles: Also formed through intramolecular cyclodehydration, but favored under

alkaline (basic) conditions.[1]

4-Thiazolidinones: Synthesized by the cyclocondensation of thiosemicarbazones (derived

from thiosemicarbazides and aldehydes/ketones) with α-haloacetic acids or their esters.[3][4]

Q2: How do reaction conditions, specifically pH, dictate the final product?

The pH of the reaction medium is the most critical factor in determining the cyclization pathway

for an acylthiosemicarbazide.[5]

Acidic Conditions: In the presence of strong acids (e.g., H₂SO₄, POCl₃, PPA), the thione

sulfur atom is protonated. This increases the electrophilicity of the thiocarbonyl carbon, but

makes the sulfur a poor nucleophile. The intramolecular cyclization is therefore initiated by

the nucleophilic attack of the N4 nitrogen onto the carbonyl carbon of the acyl group,

followed by dehydration to yield a 2-amino-1,3,4-thiadiazole derivative.[1][2][6]

Alkaline Conditions: Under basic conditions (e.g., NaOH, Na₂CO₃), the N2-H proton of the

hydrazide moiety is abstracted, making the N2 nitrogen a potent nucleophile. This nitrogen

then attacks the thiocarbonyl carbon. Alternatively, the thione can tautomerize to a thiol, and

the resulting thiolate anion can be the nucleophile. The subsequent cyclodehydration leads

to the formation of a 1,2,4-triazole-3-thiol or its thione tautomer.[1][7][8]

Q3: What is the general mechanism for these cyclization reactions?

The synthesis generally involves two key stages:
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Formation of the Acylthiosemicarbazide Intermediate: A carbohydrazide is reacted with an

isothiocyanate, or a thiosemicarbazide is acylated with a carboxylic acid (or its derivative like

an acyl chloride).[1][9] For thiazolidinones, the precursor is a thiosemicarbazone, formed

from the condensation of a thiosemicarbazide with an aldehyde or ketone.[3][10]

Cyclodehydration: The acylthiosemicarbazide intermediate is then heated in the presence of

a catalyst (acid or base) to induce intramolecular cyclization and elimination of a water

molecule, forming the final heterocyclic ring.[9][11]

Q4: How do substituents on the thiosemicarbazide backbone influence the reaction?

Substituents can have a significant impact on the reaction's course and rate.[1]

Electronic Effects: Electron-withdrawing groups on the acyl moiety can enhance the

electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Conversely,

electron-donating groups may slow it down.

Steric Hindrance: Bulky substituents near the reacting centers can impede the intramolecular

cyclization, sometimes requiring more forcing conditions (higher temperatures, longer

reaction times) or preventing the reaction altogether.[12] In some cases, steric hindrance has

been noted to make thiosemicarbazides reluctant to cyclize under both acidic and basic

conditions.[12]

Part 2: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your

experiments.

Issue 1: Low or No Yield of the Desired Product

Probable Cause A: Incorrect pH. The reaction is highly pH-dependent. An acidic medium is

required for 1,3,4-thiadiazoles, while a basic one is needed for 1,2,4-triazoles.[5]

Solution: Carefully verify the pH of your reaction medium. For acid catalysis, ensure a

strong, anhydrous dehydrating acid like concentrated H₂SO₄ or polyphosphoric acid is

used.[2] For base catalysis, ensure a sufficient molar excess of base (e.g., 2N NaOH) is

present to drive the reaction.[8]
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Probable Cause B: Insufficient Heating or Reaction Time. Cyclodehydration often requires

significant thermal energy to overcome the activation barrier.

Solution: Increase the reaction temperature or prolong the reaction time. Monitor the

reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot

is no longer visible.[5] Refluxing is a common condition for these reactions.[8]

Probable Cause C: Ineffective Dehydrating Agent (for Acid Catalysis). The removal of water

is crucial for driving the equilibrium towards the cyclized product.

Solution: Switch to a more powerful dehydrating agent. Polyphosphoric acid (PPA) or

phosphorus oxychloride (POCl₃) are often more effective than sulfuric acid for stubborn

substrates.[2][13] Polyphosphate ester (PPE) has also emerged as an effective reagent

under milder conditions.[11]

Issue 2: The Wrong Isomer is Formed (e.g., Triazole instead of Thiadiazole)

Probable Cause: Ambiguous Reaction Conditions. Using a weak acid or a buffered system

might create a pH environment that allows for the competing reaction pathway to dominate.

Solution: Ensure your conditions are definitively acidic or basic. For thiadiazole synthesis,

use a strong, concentrated acid.[6] For triazole synthesis, use a strong aqueous base like

2M NaOH.[5] Avoid conditions that could be close to neutral.

Issue 3: Formation of Multiple Products or Intractable "Tar"

Probable Cause A: Side Reactions. Sensitive functional groups (e.g., esters, nitriles) on your

substrate may be undergoing hydrolysis under the harsh acidic or basic conditions.[5]

Solution: Protect sensitive functional groups before the cyclization step. Alternatively,

explore milder cyclization reagents. For example, using polyphosphate ester (PPE) can

sometimes be achieved at lower temperatures than PPA or H₂SO₄.[11]

Probable Cause B: Decomposition/Polymerization. Strong basic conditions, especially at

high temperatures, can sometimes lead to decomposition or the formation of complex,

colored polymeric materials.[5]
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Solution: Reduce the reaction temperature and/or the concentration of the base. Monitor

the reaction carefully by TLC to stop it as soon as the starting material is consumed,

preventing over-reaction and decomposition.

Issue 4: Difficulty in Product Purification

Probable Cause: Similar Polarity of Product and Byproducts. Unreacted starting material or

side products may have similar solubility and chromatographic behavior to your desired

product.

Solution: Optimize your purification strategy.

Recrystallization: This is the most effective method if a suitable solvent system can be

found. Test various solvents (e.g., ethanol, ethanol/water, acetic acid/water).[5]

Chromatography: If recrystallization fails, systematically screen different solvent

systems for column chromatography to achieve better separation. If co-elution persists,

consider preparative HPLC.[5]

Precipitation: After the reaction, pouring the mixture into crushed ice (for acid-catalyzed

reactions) or acidifying (for base-catalyzed reactions) often precipitates the product,

which can be a highly effective initial purification step.[5]

Part 3: Experimental Protocols & Data
Data Summary: Typical Reaction Conditions
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Heterocycle
Target

Precursor
Typical
Reagents/C
atalysts

Solvents Conditions Reference

1,3,4-

Thiadiazole

Acylthiosemic

arbazide

Conc. H₂SO₄,

POCl₃, PPA,

PPE

None

(reagent as

solvent) or

high-boiling

inert solvent

Room temp.

to reflux
[2][6][11]

1,2,4-Triazole
Acylthiosemic

arbazide

2-8% aq.

NaOH,

Na₂CO₃, 4N

NaOH

Water,

Ethanol

Reflux,

followed by

acidification

[5][7][8]

4-

Thiazolidinon

e

Thiosemicarb

azone

Chloroacetic

acid, Ethyl

bromoacetate

Ethanol,

Acetic Acid

Anhydrous

NaOAc,

Reflux

[3][4][14]

Protocol 1: General Procedure for Acid-Catalyzed
Cyclization to 1,3,4-Thiadiazoles

Place the substituted acylthiosemicarbazide (1 equivalent) into a round-bottom flask.

Carefully add a strong dehydrating acid (e.g., concentrated H₂SO₄, 5-10 times the weight of

the substrate) with cooling.[5][6]

Stir the mixture at room temperature or heat as required.

Monitor the reaction by TLC (e.g., using a 10:2 CHCl₃/C₂H₅OH system) until the starting

material is consumed.[1]

Upon completion, carefully pour the reaction mixture onto crushed ice.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]
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Protocol 2: General Procedure for Base-Catalyzed
Cyclization to 1,2,4-Triazoles

Suspend the substituted acylthiosemicarbazide (1 equivalent) in an aqueous solution of a

base (e.g., 2-4N NaOH).[8]

Heat the mixture to reflux with vigorous stirring.

Monitor the reaction by TLC. The reaction may take several hours.[5]

After completion, cool the reaction mixture in an ice bath.

Carefully acidify the cold solution with a suitable acid (e.g., concentrated HCl or acetic acid)

until the product precipitates completely (check with pH paper).[7][8]

Filter the solid, wash with ample cold water, and dry.

Recrystallize the crude product from an appropriate solvent (e.g., ethanol).

Part 4: Visualization of Workflows and Pathways
Diagram 1: Key Decision Pathway in Thiosemicarbazide
Cyclization
This diagram illustrates how the choice of catalyst (acid vs. base) directs the cyclization of an

acylthiosemicarbazide to two different heterocyclic systems.
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Caption: Influence of pH on thiosemicarbazide cyclization pathways.

Diagram 2: Troubleshooting Workflow for Low Reaction
Yield
This workflow provides a logical sequence of steps to diagnose and solve the common problem

of low product yield.
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Caption: A decision tree for troubleshooting low yield experiments.

References
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic

Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived

from Thiosemicarbazones. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-

DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta

Poloniae Pharmaceutica. Retrieved from [Link]

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic

Acids Using Polyphosphate Ester. (2022). PubMed. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b060503/docs?utm_src=pdf-body-img#technical-support-center-optimizing-cyclization-reactions-of-thiosemicarbazides
https://www.mdpi.com/1420-3049/27/22/7944
http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.ajoc.20120204.05
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/6/703-710.pdf
https://pubmed.ncbi.nlm.nih.gov/36422018/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives... (n.d.).

ResearchGate. Retrieved from [Link]

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and

anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

Retrieved from [Link]

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's

Disease Candidates: Evidence-Based In Vitro Study. (2022). National Institutes of Health.

Retrieved from [Link]

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived

from Substituted Indole. (2019). MDPI. Retrieved from [Link]

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013).

National Institutes of Health. Retrieved from [Link]

(PDF) Thiosemicarbazides: Synthesis and reactions. (2012). ResearchGate. Retrieved from

[Link]

(PDF) Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines

Derived from Thiosemicarbazones. (2012). ResearchGate. Retrieved from [Link]

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021).

National Institutes of Health. Retrieved from [Link]

Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione

Derivatives. (n.d.). DergiPark. Retrieved from [Link]

Thiosemicarbazide Chemistry Review. (n.d.). Scribd. Retrieved from [Link]

(PDF) Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines

Derived from Thiosemicarbazones. (2019). ResearchGate. Retrieved from [Link]

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.).

Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/figure/Synthesis-of-thiosemicarbazide-SA-and-1-3-4-thiadiazole-ST-derivatives-Reagents-and_fig1_351908612
https://www.wjpps.com/wjpps_controller/abstract_gallery/1428333306.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325066/
https://www.mdpi.com/1420-3049/24/19/3592
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886603/
https://www.researchgate.net/publication/225087612_Thiosemicarbazides_Synthesis_and_reactions
https://www.researchgate.net/publication/287998963_Synthesis_and_Characterization_of_Some_Novel_4-Thiazolidinones_and_Isoxazolines_Derived_from_Thiosemicarbazones
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8428135/
https://dergipark.org.tr/en/download/article-file/189914
https://www.scribd.com/document/512521921/Thiosemicarbazide-Chemistry-Review
https://www.researchgate.net/publication/334907722_Synthesis_and_Characterization_of_Some_Novel_4-Thiazolidinones_and_Isoxazolines_Derived_from_Thiosemicarbazones
https://www.jocpr.com/articles/review-article-on-synthesis-of-134thiadiazole-derivatives-and-its-biological-activity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based

Chlorophenylthiosemicarbazone Hybrids. (2019). PubMed Central. Retrieved from [Link]

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.

(n.d.). Journal of Al-Nahrain University. Retrieved from [Link]

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High

Activity toward Mycobacterium Bovis. (2015). National Institutes of Health. Retrieved from

[Link]

Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and

thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Reactional condition optimization for [3 + 2] cyclocondensation between 1d and

thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ptfarm.pl [ptfarm.pl]

2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC
[pmc.ncbi.nlm.nih.gov]

3. Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines
Derived from Thiosemicarbazones [article.sapub.org]

4. researchgate.net [researchgate.net]

5. pdf.benchchem.com [pdf.benchchem.com]

6. researchgate.net [researchgate.net]

7. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s
Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

8. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6651203/
https://jnu.edu.iq/journal/index.php/jnu/article/view/178/146
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4481775/
https://www.researchgate.net/publication/236162137_Synthesis_of_new_substituted_thiosemicarbazides_and_their_cyclization_to_triazole-_and_thiadiazole_derivatives
https://www.researchgate.net/figure/Reactional-condition-optimization-for-3-2-cyclocondensation-between-1d-and_tbl1_265384666
https://www.benchchem.com/product/b060503?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/3/227.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207456/
http://article.sapub.org/10.5923.j.ajoc.20140402.03.html
http://article.sapub.org/10.5923.j.ajoc.20140402.03.html
https://www.researchgate.net/publication/305469298_Synthesis_and_Characterization_of_Some_Novel_4-Thiazolidinones_and_Isoxazolines_Derived_from_Thiosemicarbazones
https://pdf.benchchem.com/1296/Identifying_and_minimizing_byproducts_in_thiosemicarbazide_cyclization_reactions.pdf
https://www.researchgate.net/figure/Synthesis-of-thiosemicarbazide-SA-and-1-3-4-thiadiazole-ST-derivatives-Reagents-and_fig4_360616404
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821906/
https://dergipark.org.tr/tr/download/article-file/166036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. mdpi.com [mdpi.com]

10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with
High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. jocpr.com [jocpr.com]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Support Center: Optimizing Cyclization
Reactions of Thiosemicarbazides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060503/docs#technical-support-center-optimizing-
cyclization-reactions-of-thiosemicarbazides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/1420-3049/30/22/4422
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434302/
https://www.researchgate.net/publication/287512280_Synthesis_of_new_substituted_th_losemicarbazides_and_their_cyclization_to_triazole-and_thiadiazole_derivatives
https://www.jocpr.com/articles/review-article-on-synthesis-of-134thiadiazole-derivatives-and-its-biological-activity.pdf
https://www.mdpi.com/1422-8599/2021/4/M1284
https://www.benchchem.com/product/b060503/docs#technical-support-center-optimizing-cyclization-reactions-of-thiosemicarbazides
https://www.benchchem.com/product/b060503/docs#technical-support-center-optimizing-cyclization-reactions-of-thiosemicarbazides
https://www.benchchem.com/product/b060503/docs#technical-support-center-optimizing-cyclization-reactions-of-thiosemicarbazides
https://www.benchchem.com/product/b060503/docs#technical-support-center-optimizing-cyclization-reactions-of-thiosemicarbazides
https://www.benchchem.com/product/b060503?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

